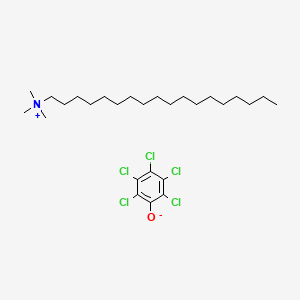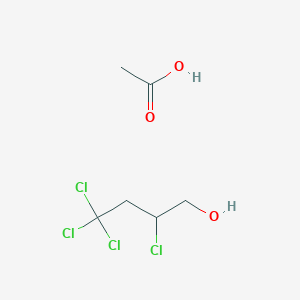
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is a chemical compound that combines the properties of acetic acid and a tetrachlorinated butanol derivative. Acetic acid is a well-known carboxylic acid with a pungent smell and is commonly used in various industrial and household applications. The tetrachlorobutan-1-ol component introduces unique chemical properties due to the presence of multiple chlorine atoms, which can significantly alter the compound’s reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,4-tetrachlorobutan-1-ol typically involves the chlorination of butanol followed by esterification with acetic acid. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the butanol molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactors where butanol is continuously fed and chlorinated. The chlorinated product is then subjected to esterification with acetic acid under acidic conditions, typically using sulfuric acid as a catalyst. The final product is purified through distillation and other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
Oxidation: Formation of tetrachlorobutanoic acid or tetrachlorobutanone.
Reduction: Formation of less chlorinated butanol derivatives.
Substitution: Formation of hydroxylated or aminated derivatives.
科学的研究の応用
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique properties due to the presence of chlorine atoms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用機序
The mechanism of action of acetic acid;2,4,4,4-tetrachlorobutan-1-ol involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The acetic acid component can act as a proton donor, facilitating acid-catalyzed reactions. The overall reactivity of the compound is influenced by the electron-withdrawing effects of the chlorine atoms, which can stabilize certain reaction intermediates.
類似化合物との比較
Similar Compounds
2,4,4,4-Tetrachlorobutan-1-ol: Similar structure but lacks the acetic acid component.
Acetic acid;2,2,2-trichloroethanol: Another chlorinated alcohol combined with acetic acid, but with fewer chlorine atoms.
Chlorobutanol: A chlorinated butanol derivative without the acetic acid component.
Uniqueness
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is unique due to the combination of a highly chlorinated butanol with acetic acid This combination imparts distinct chemical properties, such as increased reactivity and potential for forming stable intermediates in various reactions
特性
CAS番号 |
1561-47-3 |
|---|---|
分子式 |
C6H10Cl4O3 |
分子量 |
271.9 g/mol |
IUPAC名 |
acetic acid;2,4,4,4-tetrachlorobutan-1-ol |
InChI |
InChI=1S/C4H6Cl4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4) |
InChIキー |
QSBLUUKIYRTREP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(C(CO)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



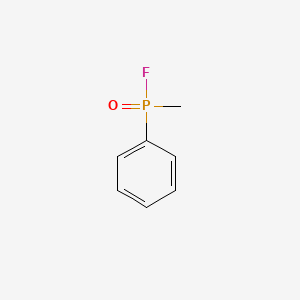
![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)


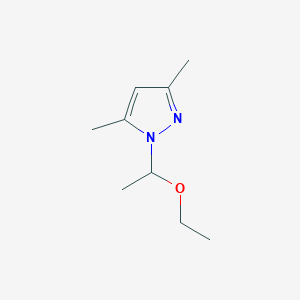
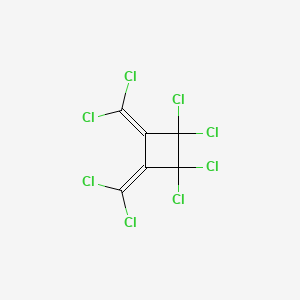
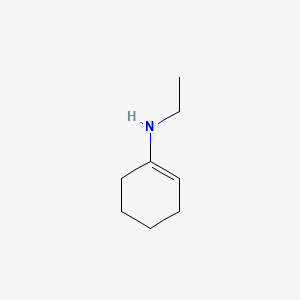

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
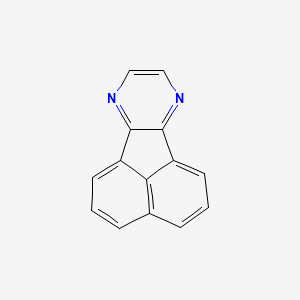
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
